N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and thiophene moieties linked through a piperidine ring
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it can be inferred that it may impact pathways involving the transport of molecules across cell membranes .
Result of Action
This suggests that it may have effects on ion transport and fluid regulation in cells, which are key aspects of cystic fibrosis pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates. These intermediates are then coupled through a piperidine ring using a series of reactions such as Pd-catalyzed arylation and N-arylation . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-(phenyl)cyclopropane-carboxamide derivatives: These compounds also feature a carboxamide group and have been investigated for their potential therapeutic applications.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is unique due to its combination of benzo[d][1,3]dioxole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-12-1-2-15-16(9-12)22-11-21-15)19-6-3-13(4-7-19)23-14-5-8-24-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOHWYKPUWJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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